Mocetinostat

Catalog No.
S548550
CAS No.
726169-73-9
M.F
C23H20N6O
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mocetinostat

CAS Number

726169-73-9

Product Name

Mocetinostat

IUPAC Name

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29)

InChI Key

HRNLUBSXIHFDHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4

Solubility

Soluble in DMSO, DMF, and 1:1 DMF:PBS

Synonyms

MG 0103, MG 4230, MG 4915, MG 5026, MG-0103, MG-4230, MG-4915, MG-5026, MG0103, MG4230, MG4915, MG5206, MGCD 0103, MGCD-0103, MGCD0103, mocetinostat, N-(2-aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4

Description

The exact mass of the compound Mocetinostat is 396.16986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, DMF, and 1:1 DMF:PBS. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Stabilizing. However, this does not mean our product can be used or applied in the same or a similar way.

Mocetinostat, also known by its chemical name MGCD0103, is a selective inhibitor of histone deacetylases (HDACs), specifically targeting Class I (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11) enzymes. This compound is significant in the field of cancer research due to its ability to modulate gene expression through epigenetic mechanisms. By inhibiting HDACs, mocetinostat promotes the acetylation of histones, leading to the reactivation of tumor suppressor genes that are often silenced in cancerous cells. It was initially approved for clinical trials in 2010 for the treatment of Hodgkin's lymphoma and has since been studied for its potential against various cancers, including glioblastoma and prostate cancer .

Mocetinostat's primary mechanism of action involves inhibiting histone deacetylases (HDACs) []. HDACs remove acetyl groups from histones, tightening the chromatin structure and hindering gene expression. By blocking HDAC activity, Mocetinostat promotes histone acetylation, leading to a looser chromatin structure and potentially reactivating genes silenced in cancer cells. This altered gene expression can induce cell death (apoptosis), differentiation (maturing into healthy cells), or cell cycle arrest, ultimately suppressing tumor growth [].

Limited Data

As Mocetinostat is still under investigation, comprehensive safety data is not yet publicly available. However, pre-clinical studies suggest potential side effects like fatigue, nausea, vomiting, and diarrhea []. Further clinical trials are necessary to establish a complete safety profile.

Anti-tumor Effects

Studies have explored the anti-tumor properties of Mocetinostat in various cancers, including:

  • Acute Myeloid Leukemia (AML): Research suggests Mocetinostat may induce cell death (apoptosis) in AML cells and enhance the effectiveness of chemotherapy [].
  • Lymphoma: Studies have shown promise for Mocetinostat's ability to target specific pathways involved in lymphoma cell growth and survival [].
  • Solid Tumors: Mocetinostat is being investigated in combination with other therapies for various solid tumors, with early-stage studies suggesting potential benefits [].
That typically include:

  • Formation of Key Intermediates: Starting materials undergo reactions such as amination and acylation to form intermediates with desired functional groups.
  • Final Coupling Reactions: These intermediates are then coupled through condensation reactions to yield mocetinostat.
  • Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity levels suitable for biological testing.

Specific synthetic routes may vary but generally follow established organic synthesis protocols for creating HDAC inhibitors .

Mocetinostat exhibits significant biological activity through several mechanisms:

  • Induction of Apoptosis: It has been shown to increase pro-apoptotic proteins such as BAX while decreasing anti-apoptotic proteins like Bcl-2 and Bid. This shift promotes programmed cell death in cancer cells .
  • Inhibition of Tumor Growth: In various studies, mocetinostat has demonstrated the ability to inhibit tumor cell proliferation and metastasis in glioblastoma and prostate cancer models .
  • Modulation of MicroRNAs: The compound activates microRNA-31 while downregulating E2F6, contributing to its apoptotic effects in cancer cells .

Mocetinostat has several applications in medical research and treatment:

  • Cancer Therapy: Primarily investigated for treating hematological malignancies and solid tumors due to its ability to induce apoptosis and inhibit tumor growth.
  • Epigenetic Research: Used as a tool to study the role of histone acetylation in gene regulation and cancer biology.
  • Potential Use in Osteoarthritis: Recent studies suggest mocetinostat may have protective effects against joint degradation in osteoarthritis models by modulating inflammatory responses .

Mocetinostat has been studied for its interactions with various biological pathways:

  • Histone Acetylation: By inhibiting HDACs, mocetinostat increases histone acetylation levels, which is crucial for gene expression regulation.
  • MicroRNA Regulation: It has been shown to affect the expression levels of specific microRNAs involved in apoptosis and cancer progression .
  • Combination Therapies: Research is ongoing into its efficacy when used alongside other therapeutic agents to enhance anticancer effects or reduce resistance mechanisms in tumors .

Several compounds share structural or functional similarities with mocetinostat. Here are a few notable examples:

Compound NameMechanismUnique Features
VorinostatInhibits HDAC1, HDAC2First FDA-approved HDAC inhibitor; broad-spectrum activity against various cancers .
PanobinostatInhibits multiple HDAC isoformsEffective against resistant forms of multiple myeloma; used in combination therapies .
BelinostatInhibits HDAC1, HDAC2Approved for peripheral T-cell lymphoma; distinct pharmacokinetic profile .

Mocetinostat is unique due to its selective targeting of specific HDAC isoforms (Class I and IV), which may lead to fewer side effects compared to non-selective inhibitors. Its focus on particular pathways involved in apoptosis also differentiates it from other compounds that may have broader or less targeted actions.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

396.16985928 g/mol

Monoisotopic Mass

396.16985928 g/mol

Heavy Atom Count

30

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A6GWB8T96J

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 14 of 15 companies with hazard statement code(s):;
H317 (28.57%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (92.86%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

All HDAC inhibitors induce histone H3 hyperacetylation, correlating with inhibition of proliferation, induction of cell differentiation and apoptosis.
Mocetinostat is a rationally designed, orally available, Class 1-selective, small molecule, 2-aminobenzamide HDAC inhibitor with potential antineoplastic activity. Mocetinostat binds to and inhibits Class 1 isoforms of HDAC, specifically HDAC 1, 2 and 3, which may result in epigenetic changes in tumor cells and so tumor cell death; although the exact mechanism has yet to be defined, tumor cell death may occur through the induction of apoptosis, differentiation, cell cycle arrest, inhibition of DNA repair, upregulation of tumor suppressors, down regulation of growth factors, oxidative stress, and autophagy, among others. Overexpression of Class I HDACs 1, 2 and 3 has been found in many tumors and has been correlated with a poor prognosis.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Mechanism of Action

Mocetinostat is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors act by turning on tumour suppressor genes that have been inappropriately turned off. Tumour suppressor genes are a natural defense against cancer. It is therefore hypothesized that specifically inhibiting those HDACs involved in cancer with Mocetinostat may restore normal cell function and reduce or inhibit tumour growth.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC2 [HSA:3066] [KO:K06067]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

726169-73-9
9003-99-0

Wikipedia

Mocetinostat

Use Classification

Cosmetics -> Stabilizing

General Manufacturing Information

Peroxidase: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15
1: Boumber Y, Younes A, Garcia-Manero G. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor. Expert Opin Investig Drugs. 2011 Jun;20(6):823-9. doi: 10.1517/13543784.2011.577737. Epub 2011 May 10. Review. PubMed PMID: 21554162.
2: Sung V, Richard N, Brady H, Maier A, Kelter G, Heise C. Histone deacetylase inhibitor MGCD0103 synergizes with gemcitabine in human pancreatic cells. Cancer Sci. 2011 Jun;102(6):1201-7. doi: 10.1111/j.1349-7006.2011.01921.x. Epub 2011 Apr 18. PubMed PMID: 21375679.
3: Sikandar S, Dizon D, Shen X, Li Z, Besterman J, Lipkin SM. The class I HDAC inhibitor MGCD0103 induces cell cycle arrest and apoptosis in colon cancer initiating cells by upregulating Dickkopf-1 and non-canonical Wnt signaling. Oncotarget. 2010 Nov;1(7):596-605. PubMed PMID: 21317455; PubMed Central PMCID: PMC3093052.
4: Moreno-Bost A, Szmania S, Stone K, Garg T, Hoerring A, Szymonifka J, Shaughnessy J Jr, Barlogie B, Prentice HG, van Rhee F. Epigenetic modulation of MAGE-A3 antigen expression in multiple myeloma following treatment with the demethylation agent 5-azacitidine and the histone deacetlyase inhibitor MGCD0103. Cytotherapy. 2011 May;13(5):618-28. doi: 10.3109/14653249.2010.529893. Epub 2010 Dec 20. PubMed PMID: 21171821; PubMed Central PMCID: PMC3633222.
5: Buglio D, Mamidipudi V, Khaskhely NM, Brady H, Heise C, Besterman J, Martell RE, MacBeth K, Younes A. The class-I HDAC inhibitor MGCD0103 induces apoptosis in Hodgkin lymphoma cell lines and synergizes with proteasome inhibitors by an HDAC6-independent mechanism. Br J Haematol. 2010 Nov;151(4):387-96. doi: 10.1111/j.1365-2141.2010.08342.x. Epub 2010 Sep 29. PubMed PMID: 20880107; PubMed Central PMCID: PMC3189488.
6: Chia K, Beamish H, Jafferi K, Gabrielli B. The histone deacetylase inhibitor MGCD0103 has both deacetylase and microtubule inhibitory activity. Mol Pharmacol. 2010 Sep;78(3):436-43. doi: 10.1124/mol.110.065169. Epub 2010 Jun 10. PubMed PMID: 20538840.
7: El-Khoury V, Moussay E, Janji B, Palissot V, Aouali N, Brons NH, Van Moer K, Pierson S, Van Dyck E, Berchem G. The histone deacetylase inhibitor MGCD0103 induces apoptosis in B-cell chronic lymphocytic leukemia cells through a mitochondria-mediated caspase activation cascade. Mol Cancer Ther. 2010 May;9(5):1349-60. doi: 10.1158/1535-7163.MCT-09-1000. Epub 2010 Apr 20. PubMed PMID: 20406947.
8: Blum KA, Advani A, Fernandez L, Van Der Jagt R, Brandwein J, Kambhampati S, Kassis J, Davis M, Bonfils C, Dubay M, Dumouchel J, Drouin M, Lucas DM, Martell RE, Byrd JC. Phase II study of the histone deacetylase inhibitor MGCD0103 in patients with previously treated chronic lymphocytic leukaemia. Br J Haematol. 2009 Nov;147(4):507-14. doi: 10.1111/j.1365-2141.2009.07881.x. Epub 2009 Aug 31. PubMed PMID: 19747365; PubMed Central PMCID: PMC2779118.
9: Raeppel S, Zhou N, Gaudette F, Leit S, Paquin I, Larouche G, Moradei O, Fréchette S, Isakovic L, Delorme D, Fournel M, Kalita A, Lu A, Trachy-Bourget MC, Yan PT, Liu J, Rahil J, Wang J, Besterman JM, Murakami K, Li Z, Vaisburg A. SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103). Bioorg Med Chem Lett. 2009 Feb 1;19(3):644-9. doi: 10.1016/j.bmcl.2008.12.048. Epub 2008 Dec 24. PubMed PMID: 19114304.
10: Le Tourneau C, Siu LL. Promising antitumor activity with MGCD0103, a novel isotype-selective histone deacetylase inhibitor. Expert Opin Investig Drugs. 2008 Aug;17(8):1247-54. doi: 10.1517/13543784.17.8.1247 . Review. PubMed PMID: 18616420.
11: Zhou N, Moradei O, Raeppel S, Leit S, Frechette S, Gaudette F, Paquin I, Bernstein N, Bouchain G, Vaisburg A, Jin Z, Gillespie J, Wang J, Fournel M, Yan PT, Trachy-Bourget MC, Kalita A, Lu A, Rahil J, MacLeod AR, Li Z, Besterman JM, Delorme D. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. J Med Chem. 2008 Jul 24;51(14):4072-5. doi: 10.1021/jm800251w. Epub 2008 Jun 21. PubMed PMID: 18570366.
12: Bonfils C, Kalita A, Dubay M, Siu LL, Carducci MA, Reid G, Martell RE, Besterman JM, Li Z. Evaluation of the pharmacodynamic effects of MGCD0103 from preclinical models to human using a novel HDAC enzyme assay. Clin Cancer Res. 2008 Jun 1;14(11):3441-9. doi: 10.1158/1078-0432.CCR-07-4427. PubMed PMID: 18519775; PubMed Central PMCID: PMC3444140.
13: Garcia-Manero G, Assouline S, Cortes J, Estrov Z, Kantarjian H, Yang H, Newsome WM, Miller WH Jr, Rousseau C, Kalita A, Bonfils C, Dubay M, Patterson TA, Li Z, Besterman JM, Reid G, Laille E, Martell RE, Minden M. Phase 1 study of the oral isotype specific histone deacetylase inhibitor MGCD0103 in leukemia. Blood. 2008 Aug 15;112(4):981-9. doi: 10.1182/blood-2007-10-115873. Epub 2008 May 21. PubMed PMID: 18495956.
14: Siu LL, Pili R, Duran I, Messersmith WA, Chen EX, Sullivan R, MacLean M, King S, Brown S, Reid GK, Li Z, Kalita AM, Laille EJ, Besterman JM, Martell RE, Carducci MA. Phase I study of MGCD0103 given as a three-times-per-week oral dose in patients with advanced solid tumors. J Clin Oncol. 2008 Apr 20;26(12):1940-7. doi: 10.1200/JCO.2007.14.5730. PubMed PMID: 18421048; PubMed Central PMCID: PMC3501257.
15: Fournel M, Bonfils C, Hou Y, Yan PT, Trachy-Bourget MC, Kalita A, Liu J, Lu AH, Zhou NZ, Robert MF, Gillespie J, Wang JJ, Ste-Croix H, Rahil J, Lefebvre S, Moradei O, Delorme D, Macleod AR, Besterman JM, Li Z. MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. Mol Cancer Ther. 2008 Apr;7(4):759-68. doi: 10.1158/1535-7163.MCT-07-2026. PubMed PMID: 18413790.

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